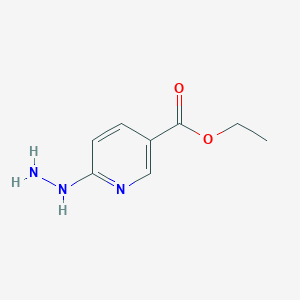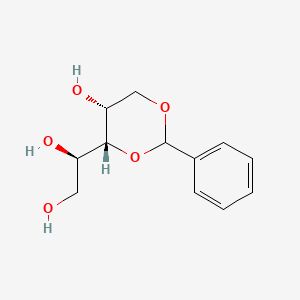
1,3-O-Benzylidene-D-arabitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-O-Benzylidene-D-arabitol is a chemical substance that is widely used in the biomedical sector. It serves as a fundamental precursor for manufacturing antiviral drugs including Ribavirin . Its potential as an effective treatment for fungal infections has also shown substantial promise .
Synthesis Analysis
The synthesis of this compound involves D-arabinitol and Benzaldehyde dimethyl acetal .Molecular Structure Analysis
The molecular formula of this compound is C12H16O5 . The molecular weight is 240.25 g/mol . The SMILES string isOCC@H[C@H]1OC@Hc2ccccc2 . Physical and Chemical Properties Analysis
This compound is a powder with an optical activity of [α]/D +11.5±1.5°, c = 1 in ethanol . It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Bioconversion and Biotechnological Applications
1,3-O-Benzylidene-D-arabitol is a derivative of arabitol, which is a part of the pentitol family. Arabitol finds application in the food industry as a sweetener and in producing human therapeutics as an anticariogenic agent and an adipose tissue reducer. It can be used as a substrate for various chemical products, such as arabinoic and xylonic acids, propylene, and ethylene glycol. Notably, it is included in the list of 12 building block C3-C6 compounds designated for further biotechnological research. Yeasts from genera such as Candida and Pichia are utilized for the production of arabitol through bioconversion or biotransformation processes, using waste materials from agriculture, forest, and biodiesel industries (Kordowska-Wiater, 2015).
2. Chemical Synthesis and Structural Studies
This compound and its isomers have been subjects of chemical synthesis and structural studies. For instance, D-Arabinitol and xylitol were processed to yield 1-O-benzyl derivatives, which were identified through chemical identification methods. This research provides insights into the stereochemistry and preferential acetonation of pentitols (Nakagawa et al., 1967).
3. Application in Oleaginous Yeast Production
The oleaginous yeast Rhodosporidium toruloides IFO0880 has been found to produce d-arabitol during growth on xylose in nitrogen-rich medium. This yeast strain's ability to utilize xylose efficiently for d-arabitol production showcases its potential in producing multiple value-added chemicals from xylose, a sugar alcohol considered a bio-based building block chemical (Jagtap & Rao, 2017).
4. Potential in Plant Selectable Markers
Arabitol dehydrogenase has been adapted as a plant selectable marker, using the enzyme to convert arabitol into metabolizable xylulose for plant cells. This application was demonstrated in rice, with transformation efficiencies comparable to traditional methods. This study indicates arabitol's potential as an effective means of plant selection (LaFayette et al., 2005).
5. Dental Health Applications
Arabitol's inhibitory effects on caries-associated microbiologic parameters of oral Streptococci and Lactobacilli have been studied. It was found to have inhibitory effects on cell growth and acid production of these bacteria, comparable to xylitol. This suggests its potential application in dental health, specifically in reducing dental caries (Loman & Ju, 2015).
Safety and Hazards
1,3-O-Benzylidene-D-arabitol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,3-O-Benzylidene-D-arabitol can be achieved through a multi-step process involving protection, reduction, and condensation reactions.", "Starting Materials": [ "D-arabitol", "Benzaldehyde", "Acetic anhydride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of D-arabitol by acetylation using acetic anhydride and catalytic hydrochloric acid to form D-arabitol diacetate.", "Step 2: Reduction of D-arabitol diacetate using sodium borohydride in methanol to form D-arabitol.", "Step 3: Benzaldehyde is reacted with D-arabitol in the presence of catalytic hydrochloric acid to form 1,3-O-Benzylidene-D-arabitol.", "Step 4: The product is purified by recrystallization from diethyl ether." ] } | |
CAS No. |
80924-06-7 |
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |
InChI Key |
IENSYSQTQGXKIV-KKOKHZNYSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |
SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
| 70831-50-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


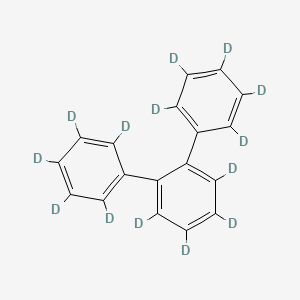


![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)

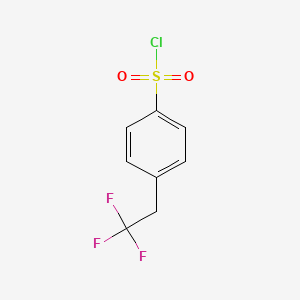

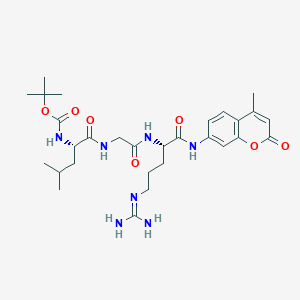
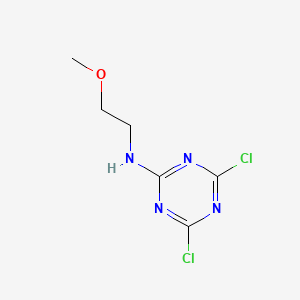

![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)


